molecular formula C22H27FN6O3 B2665089 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 872628-07-4

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Cat. No. B2665089
CAS RN: 872628-07-4
M. Wt: 442.495
InChI Key: IFIRKNANIDEHOG-UHFFFAOYSA-N
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Description

The compound “8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective, but this compound is more selective to ENT2 than to ENT1 .

Scientific Research Applications

Antihistaminic Activity

One notable application of this compound, or its closely related derivatives, is in the field of antihistaminic activity. Research has shown that certain derivatives demonstrate good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential use in treating allergic reactions (Pascal et al., 1985).

Cardiovascular Activity

Another significant application is in the cardiovascular domain. Derivatives of this compound have been synthesized and tested for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activity. These findings suggest potential therapeutic applications in treating various cardiovascular disorders (Chłoń-Rzepa et al., 2004).

Luminescent Properties and Photo-induced Electron Transfer

Studies have also explored the luminescent properties and photo-induced electron transfer of related compounds. These properties are significant for applications in photodynamic therapy and imaging techniques (Gan et al., 2003).

Antidepressant and Anxiolytic Properties

Further, some derivatives have shown potential in neuropsychopharmacology, particularly as antidepressants and anxiolytics. These compounds have demonstrated promising effects in various animal models, indicating their potential use in treating mental health disorders (Chłoń-Rzepa et al., 2013).

Antiasthmatic Agents

The development of antiasthmatic agents is another area where these derivatives have shown promise. Their vasodilatory activity has been explored for potential use in treating asthma (Bhatia et al., 2016).

Herbicidal Activity

Interestingly, some derivatives have been developed and tested for herbicidal activity. This suggests potential applications in agriculture for controlling unwanted plant growth (Li et al., 2005).

5-HT Receptor Antagonists

Some derivatives have been explored for their 5-HT2 antagonist activity, which is significant in treating conditions related to serotonin imbalance, like depression and anxiety (Watanabe et al., 1992).

Anti-Mycobacterial Activity

Derivatives have been synthesized to target Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis. These compounds have shown promising anti-mycobacterial activity (Konduri et al., 2020).

properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN6O3/c1-14(15(2)30)29-18(24-20-19(29)21(31)26(4)22(32)25(20)3)13-27-9-11-28(12-10-27)17-8-6-5-7-16(17)23/h5-8,14H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIRKNANIDEHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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